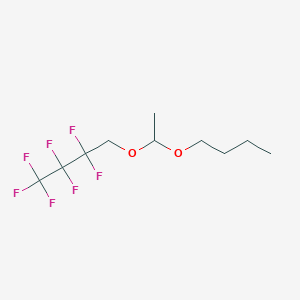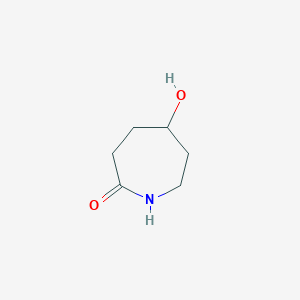
lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;tantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;tantalum” is a complex chemical entity that combines lithium, 2-methylpropan-2-ol, 2-methylpropan-2-olate, and tantalum. Each component contributes unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Lithium 2-methylpropan-2-olate
Synthesis: Lithium 2-methylpropan-2-olate can be synthesized by reacting lithium metal with 2-methylpropan-2-ol in an inert atmosphere. The reaction typically requires anhydrous conditions to prevent the formation of unwanted by-products.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at room temperature.
-
Tantalum
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Lithium 2-methylpropan-2-olate can undergo oxidation reactions to form lithium 2-methylpropan-2-one.
Reduction: Tantalum can be reduced from its oxide form (Ta2O5) to metallic tantalum using reducing agents such as sodium or potassium.
Substitution: Lithium 2-methylpropan-2-olate can participate in nucleophilic substitution reactions, where the alkoxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium or potassium is used as reducing agents for tantalum.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products
Oxidation: Lithium 2-methylpropan-2-one.
Reduction: Metallic tantalum.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
Lithium 2-methylpropan-2-olate
Mechanism: Acts as a strong base, deprotonating acidic protons in organic molecules to form enolates and other nucleophilic species.
Molecular Targets: Targets acidic protons in organic molecules, facilitating various organic reactions.
Tantalum
Mechanism: Provides structural support and stability in medical implants and electronic components.
Molecular Targets: Interacts with biological tissues in medical implants, promoting biocompatibility and resistance to corrosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium tert-butoxide: Similar to lithium 2-methylpropan-2-olate but with a tert-butyl group instead of a 2-methylpropan-2-ol group.
Sodium 2-methylpropan-2-olate: Similar to lithium 2-methylpropan-2-olate but with sodium instead of lithium.
Tantalum oxide: The oxide form of tantalum, used in different applications compared to metallic tantalum.
Uniqueness
Propriétés
Numéro CAS |
21864-30-2 |
|---|---|
Formule moléculaire |
C24H59LiO6Ta |
Poids moléculaire |
631.6 g/mol |
Nom IUPAC |
lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;tantalum |
InChI |
InChI=1S/5C4H10O.C4H9O.Li.Ta/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1; |
Clé InChI |
OKMHYKWHLOXGOG-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)



![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)





